1-(Hydroxymethyl)cyclopentan-1-ol
Overview
Description
1-(Hydroxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C6H12O2. It features a cyclopentane ring substituted with a hydroxymethyl group and a hydroxyl group at the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(formyl)cyclopentan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclopentanone derivatives. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclopentanol derivatives using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides, and alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid
Reduction: Cyclopentanol derivatives
Substitution: Ethers and esters
Scientific Research Applications
1-(Hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic processes .
Comparison with Similar Compounds
Cyclopentanemethanol: Similar structure but lacks the additional hydroxyl group.
Cyclopentanol: Contains only a single hydroxyl group attached to the cyclopentane ring.
1,2-Cyclopentanediol: Contains two hydroxyl groups at different positions on the cyclopentane ring.
Uniqueness: 1-(Hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both a hydroxymethyl and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6(8)3-1-2-4-6/h7-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIQSLRAIUMVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537765 | |
Record name | 1-(Hydroxymethyl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74397-18-5 | |
Record name | 1-Hydroxycyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74397-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Hydroxymethyl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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